6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one" is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities. The papers provided discuss several related compounds, which often include cyclopropyl and piperidine moieties, and are involved in the synthesis of various heterocyclic structures that may have pharmacological relevance.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions or cycloadditions. For instance, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile is described, which is a convenient method for synthesizing substituted pyrazolopyrans . Another synthesis route involves the Dieckmann-type cyclization to produce naphthyridine derivatives, which are then further reacted with piperidine to yield substituted naphthyridines . These methods highlight the versatility of piperidine derivatives in synthesizing complex heterocyclic structures.
Molecular Structure Analysis
The molecular structures of compounds related to the target compound often feature bicyclic systems, where the piperidine ring is fused to another heterocycle. For example, the synthesis of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines involves cycloaddition followed by reductive opening of lactone-bridged adducts . The molecular structure analysis would focus on the stereochemistry and conformational preferences of these bicyclic systems, which are crucial for their potential biological activities.
Chemical Reactions Analysis
The chemical reactivity of compounds containing piperidine and cyclopropyl groups can be diverse. For instance, photocycloaddition reactions of dihydropyrrol-2-ones and dihydropyridin-2-ones with alkenyl side chains have been studied, yielding intramolecular photocycloaddition products with perfect diastereoselectivity . Additionally, metal-catalyzed [6 + 3] cycloadditions of tropone with azomethine ylides provide access to piperidine-fused bicyclic heterocycles . These reactions demonstrate the potential for creating complex structures with significant stereochemical control.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure and functional groups. Electrochemical studies of quinoline carboxylic acid derivatives, which share structural similarities with the target compound, suggest the importance of resonance isomerism and intramolecular hydrogen bonding in their electrochemistry . These properties are essential for understanding the behavior of these compounds in biological systems and for developing analytical methods for their detection and quantification.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
This study reviews the potency and selectivity of chemical inhibitors for human hepatic Cytochrome P450 (CYP) isoforms, essential for predicting drug-drug interactions. The inhibitors' selectivity is crucial for deciphering specific CYP isoforms' involvement in drug metabolism. Notably, various inhibitors, including piperazine derivatives, play a significant role in such assessments, highlighting their importance in drug development and interaction studies (Khojasteh et al., 2011).
Synthesis and Evaluation of Ligands for D2-like Receptors
Research on arylcycloalkylamines, including piperidines, demonstrates their role in enhancing the potency and selectivity of D2-like receptor ligands. These findings are crucial for developing antipsychotic agents and underline the therapeutic potential of compounds within this chemical space (Sikazwe et al., 2009).
Oxyfunctionalization of CH2-Group Activated by Adjacent Three-Membered Ring
This paper discusses the oxidation of cyclopropane-containing compounds, a relevant reaction for developing drug molecules with cyclopropyl groups. It emphasizes efficient methods for transforming cyclopropane derivatives into valuable synthetic intermediates or final products, showcasing the role of such chemical transformations in drug synthesis (Sedenkova et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor family of transcription factors and plays a crucial role in the regulation of bile acid, lipid, and glucose homeostasis .
Mode of Action
This compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to the transcription of genes involved in lipid metabolism, thereby influencing the body’s lipid levels .
Biochemical Pathways
Upon activation by this compound, FXR regulates several biochemical pathways. These include pathways involved in the synthesis and transport of bile acids, cholesterol metabolism, and triglyceride metabolism . The activation of these pathways can lead to downstream effects such as the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides, and an increase in high-density lipoprotein (HDL) cholesterol .
Pharmacokinetics
The pharmacokinetic properties of this compound are consistent with enabling once-daily dosing in humans . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its lipid-modulating properties. In preclinical species, it has been shown to lower LDL and triglycerides while raising HDL . These changes in lipid levels can have significant effects on cellular processes and overall health, particularly in relation to cardiovascular disease .
properties
IUPAC Name |
6-cyclopropyl-2-(piperidin-4-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13-4-3-12(11-1-2-11)15-16(13)9-10-5-7-14-8-6-10/h3-4,10-11,14H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWFBYOXDAMVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.